molecular formula C12H16O2 B14442506 2-Methyl-3-phenylpropyl acetate CAS No. 79211-56-6

2-Methyl-3-phenylpropyl acetate

Cat. No.: B14442506
CAS No.: 79211-56-6
M. Wt: 192.25 g/mol
InChI Key: REIIUUVNECGOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenylpropyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound is characterized by its aromatic structure, which includes a phenyl group attached to a propyl chain with a methyl substitution.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylpropyl acetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2-methyl-3-phenylpropionic acid, 2-methyl-3-phenyl-1-propanol, and other related compounds .

Mechanism of Action

The mechanism by which 2-Methyl-3-phenylpropyl acetate exerts its effects involves nucleophilic acyl substitution reactions. In basic conditions, the reaction follows the mechanism of a nucleophilic acyl substitution, where the alkoxide leaving group of the ester is replaced by an incoming alkoxide nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-phenyl-1-propanol
  • Ethyl 2-methyl-3-phenylpropanoate
  • 2-Methyl-3-phenylpropanal
  • 2-Methyl-3-phenylpropionic acid

Uniqueness

2-Methyl-3-phenylpropyl acetate is unique due to its specific aromatic structure and its enantioselective properties, which make it valuable in the synthesis of chiral molecules .

Properties

CAS No.

79211-56-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(2-methyl-3-phenylpropyl) acetate

InChI

InChI=1S/C12H16O2/c1-10(9-14-11(2)13)8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

REIIUUVNECGOHA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.